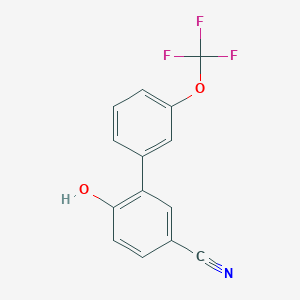

3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers explore TR-C197790 as a building block for designing novel drugs due to its trifluoromethoxy moiety. This group can enhance drug properties such as metabolic stability, lipophilicity, and receptor binding affinity .

- A derivative of resveratrol, TR-C197790, has shown promise as an anti-aging candidate. Its excellent cellular accumulation properties allow it to inhibit nitric oxide (NO) production in inflammatory cell models, reduce oxidative cell toxicity, and minimize reactive oxygen species (ROS) accumulation .

- TR-C197790 has been investigated for its potential in organic electronic devices. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .

- The trifluoromethoxylation reaction facilitated by TR-C197790 provides a direct route to CF₃O-containing compounds. This synthetic strategy overcomes challenges associated with indirect methods and volatile reagents, making CF₃O-containing molecules more accessible .

- The trifluoromethoxy group in TR-C197790 could find applications in designing agrochemicals, including herbicides, fungicides, and insecticides. Researchers explore its potential impact on pest control and crop yield improvement .

- TR-C197790’s unique fluorine substitution pattern makes it an interesting candidate for developing imaging agents. Researchers investigate its use as a probe for positron emission tomography (PET) or magnetic resonance imaging (MRI) .

Medicinal Chemistry and Drug Development

Anti-Aging Agents

Materials Science and Organic Electronics

Fluorine Chemistry and Synthetic Methodology

Agrochemicals and Crop Protection

Biological Imaging and Probes

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic molecules should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Mecanismo De Acción

Target of Action

It’s often involved in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. .

Biochemical Pathways

The biochemical pathways affected by 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl are likely related to its role in Suzuki–Miyaura coupling reactions. These reactions are a type of carbon–carbon bond-forming reaction, which can lead to the formation of complex organic compounds . Additionally, the compound might be involved in the protodeboronation of pinacol boronic esters, a process that can lead to the formal anti-Markovnikov hydromethylation of alkenes .

Action Environment

The action, efficacy, and stability of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical reagents.

Propiedades

IUPAC Name |

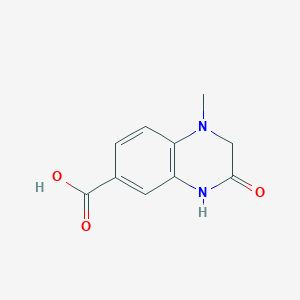

4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWURHPVQJMVBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)

![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)

![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)

![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)